molecular formula C21H20O7S B2448758 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate CAS No. 610760-41-3

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate

Cat. No. B2448758
CAS RN: 610760-41-3
M. Wt: 416.44
InChI Key: DRTNEMOLKLVAML-UHFFFAOYSA-N
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Description

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate is a useful research compound. Its molecular formula is C21H20O7S and its molecular weight is 416.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

  • A derivative of the compound showed potential in inhibiting human colon cancer cells. This was demonstrated through a clonogenic long-term survival assay against HCT116 human colon cancer cells, revealing significant anti-cancer ability with a GI50 value of 24.9 μM (Seunghyun Ahn et al., 2020).

Antibacterial and Antifungal Activity

  • Research indicates antibacterial and antifungal properties in related compounds. In one study, compounds synthesized from derivatives exhibited substantial antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as against fungi (M. Abbasi et al., 2016).
  • Another study showed that specific tri-fluorinated chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one demonstrated significant antimicrobial activity (R. Shinde, V. A. Adole, Bapusonu Jagdale, 2021).

Enzyme Inhibition

  • Some derivatives of the compound have shown inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, important in the context of metabolic disorders and neurological conditions (M. Abbasi et al., 2019).

Molecular Structure and Computational Analysis

  • The molecular structure and electronic properties of related compounds have been extensively studied. Density Functional Theory (DFT) calculations have been used to determine geometric parameters, and Time-Dependent DFT (TD-DFT) for electronic properties (Rahul Ashok Shinde et al., 2020).

Inhibitors of B-Raf Kinase

  • Novel derivatives containing 2,3-dihydrobenzo[b][1,4]dioxin were synthesized and found to be effective inhibitors of B-Raf kinase, with implications in cancer treatment (Yu-Shun Yang et al., 2012).

properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7S/c1-3-4-14-9-15-19(11-18(14)28-29(2,23)24)27-12-16(21(15)22)13-5-6-17-20(10-13)26-8-7-25-17/h5-6,9-12H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTNEMOLKLVAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OS(=O)(=O)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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